6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with ester groups (ethyl and methyl) at positions 3 and 6, and a sulfamoyl benzamido moiety at position 2.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O9S2/c1-5-37-25(31)27-11-10-19-20(16-27)38-23(21(19)24(30)36-4)26-22(29)17-6-8-18(9-7-17)39(32,33)28(12-14-34-2)13-15-35-3/h6-9H,5,10-16H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREJAVCXLFNSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 576.1 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N3O7S2 |
| Molecular Weight | 576.1 g/mol |
| CAS Number | 1216835-18-5 |
Antiproliferative Activity
Recent studies have indicated that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazole and pyridine have shown promising results in inhibiting cell growth in vitro:
- GI50 Values : The compound's analogs demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating strong antiproliferative activity compared to standard treatments like erlotinib (GI50 = 33 nM) .
The biological activity of this compound can be attributed to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies suggest that it may effectively bind to targets such as EGFR and BRAF V600E. The binding affinities were reported as follows:
| Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -8.5 |
| BRAF V600E | -8.7 |
These values indicate a strong interaction between the compound and these critical targets in cancer therapy .
In Vivo Efficacy
In vivo studies are crucial for understanding the therapeutic potential of any new drug candidate. Although specific data on this compound is limited, related compounds have shown efficacy in animal models for inflammatory diseases and cancer. For example, compounds with similar structures have been tested in models of arthritis and pain, demonstrating significant reductions in inflammation and pain scores .
Case Studies
- Case Study on Antiproliferative Effects :
- Clinical Relevance :
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[2,3-c]pyridine Core: The target compound shares a fused thiophene-pyridine system with derivatives like 3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Ev2), which also incorporates sulfur and nitrogen atoms. However, the thiazolo-pyrimidine system in Ev2 includes an additional thiazole ring, enhancing aromaticity and rigidity compared to the dihydrothieno-pyridine scaffold .
- Imidazo[1,2-a]pyridine Derivatives: Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev4) feature a bicyclic imidazo-pyridine core. These systems exhibit higher saturation (tetrahydro) and functional diversity (cyano, nitro groups) but lack the thiophene moiety present in the target compound .
Substituent Analysis
- Sulfamoyl Benzamido Group: The target’s 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido substituent is unique, differing from simpler benzylidene or cyano groups in analogs like 2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Ev2). The methoxyethyl chains may enhance solubility and metabolic stability compared to non-polar substituents .
- Ester Groups: The ethyl and methyl dicarboxylate esters at positions 3 and 6 are analogous to diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev5). Such esters are common in prodrug designs, as they can be hydrolyzed in vivo to active carboxylic acids .
Reaction Conditions
- Cyclocondensation : Many analogs (e.g., Ev2, Ev3) employ reflux with sodium acetate or triethylamine in solvents like acetic anhydride or 1,4-dioxane. For example, Ev2 reports yields of 68% for thiazolo-pyrimidine derivatives after 2–6 hours of heating .
- Multi-Step Reactions: The synthesis of diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev4) involves a one-pot two-step reaction with sodium ethoxide, achieving 51–61% yields after 12 hours .
Key Reagents
- Malononitrile and Cyanoacetate: These are used in Ev1 to introduce cyano groups, whereas the target compound’s synthesis likely requires sulfamoylating agents for its benzamido group.
- Chloroacetic Acid : Used in Ev2 to form thiazolo-pyrimidine rings, contrasting with the sulfamoylating reagents needed for the target’s functionalization .
Physicochemical and Spectroscopic Properties
Melting Points and Yields
| Compound Class | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Thiazolo-pyrimidine (Ev2) | 213–246 | 68 | |
| Imidazo-pyridine (Ev4, Ev5, Ev6) | 215–268 | 51–61 | |
| Pyrido-pyrimidine (Ev3) | Not reported | Not given |
The target compound’s melting point and yield cannot be inferred from the evidence but may align with imidazo-pyridine analogs due to structural similarities.
Spectroscopic Data
- IR Spectroscopy: The target’s sulfamoyl group would exhibit S=O stretches (~1150–1350 cm⁻¹), while cyano groups in analogs (e.g., Ev2: 2219 cm⁻¹) and ester carbonyls (1700–1750 cm⁻¹) are common across all compounds .
- NMR : The ethyl and methyl ester protons (δ ~1.2–4.3 ppm) and aromatic protons (δ ~6.5–8.0 ppm) in the target would resemble those in Ev4 and Ev5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
